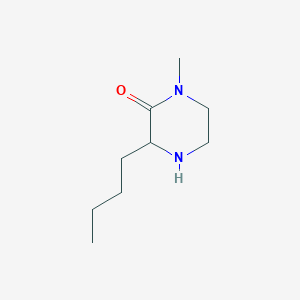

3-Butyl-1-methylpiperazin-2-one

CAS No.: 1073556-04-3

Cat. No.: VC3363278

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1073556-04-3 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 3-butyl-1-methylpiperazin-2-one |

| Standard InChI | InChI=1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3 |

| Standard InChI Key | GRWAGOYADKISGI-UHFFFAOYSA-N |

| SMILES | CCCCC1C(=O)N(CCN1)C |

| Canonical SMILES | CCCCC1C(=O)N(CCN1)C |

Introduction

Chemical Structure and Properties

3-Butyl-1-methylpiperazin-2-one belongs to the piperazine class of compounds, specifically the piperazin-2-one subclass which features a carbonyl group at the 2-position of the piperazine ring. Its molecular structure is defined by the presence of a butyl group at the 3-position and a methyl group at the 1-position of the piperazin-2-one scaffold. This unique substitution pattern contributes to its distinct chemical and biological properties.

Physical and Chemical Properties

The physical and chemical properties of 3-Butyl-1-methylpiperazin-2-one are influenced by its structural features. The compound exhibits moderate solubility in organic solvents due to its lipophilic butyl chain, while the presence of the amide group provides some degree of water solubility and hydrogen bonding capability.

Synthesis and Preparation Methods

The synthesis of 3-Butyl-1-methylpiperazin-2-one can be achieved through various synthetic routes, each offering different advantages in terms of yield, purity, and scalability.

Synthetic Routes

One common approach involves the reaction of 1-methylpiperazine with butyl halides under controlled conditions. This reaction typically requires an inert solvent such as dichloromethane or ethanol and is often performed at elevated temperatures to facilitate the formation of the desired compound. Advanced synthetic methodologies including Buchwald–Hartwig coupling and reductive amination are also employed to achieve the desired molecular architecture while maintaining high yields.

Industrial Production Methods

For industrial-scale production, continuous flow reactors or batch processes are typically used. The selection of production method depends on various factors including cost considerations, scalability requirements, and desired purity levels. These industrial processes often involve careful control of reaction parameters such as temperature, pressure, and catalyst loading to ensure consistent product quality.

Chemical Reactivity

3-Butyl-1-methylpiperazin-2-one displays diverse reactivity patterns that are valuable for both synthetic chemistry and understanding its biological interactions.

Types of Reactions

The compound can participate in various chemical transformations including:

-

Oxidation reactions - Using oxidizing agents such as hydrogen peroxide or potassium permanganate

-

Reduction reactions - Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Substitution reactions - With alkyl halides or other suitable nucleophiles

Reaction Conditions and Products

The specific reaction conditions significantly influence the products formed. Table 1 summarizes some common reactions and their corresponding conditions and products:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Mild temperature (20-40°C) | Oxidized derivatives |

| Reduction | LiAlH₄, NaBH₄ | Low temperature (0-25°C) | Reduced analogs |

| Substitution | Alkyl halides | Elevated temperature (40-80°C) | Substituted derivatives |

These chemical transformations provide valuable pathways for structural modification, enabling the development of novel derivatives with enhanced properties for specific applications.

Biological Activities

3-Butyl-1-methylpiperazin-2-one demonstrates multiple biological activities that make it a compound of interest for pharmaceutical development.

Antimicrobial Properties

Studies indicate that 3-Butyl-1-methylpiperazin-2-one exhibits antimicrobial activity against certain bacterial and fungal strains. The compound's mechanism of action involves binding to specific penicillin-binding proteins (PBPs) located inside bacterial cell walls, inhibiting the final stage of bacterial cell wall synthesis and leading to cell lysis.

Antidepressant Effects

Derivatives of 3-Butyl-1-methylpiperazin-2-one have demonstrated significant antidepressant-like effects in animal models. These compounds enhance serotonin levels and improve mood-related behaviors, indicating potential as therapeutic agents for depression.

Opioid Receptor Modulation

Research has shown that certain piperazine derivatives related to 3-Butyl-1-methylpiperazin-2-one can modulate opioid receptors, particularly as κ-opioid receptor antagonists. This property suggests potential applications in treating conditions such as depression, anxiety, schizophrenia, addiction, and eating disorders .

Biochemical Mechanisms

The biological effects of 3-Butyl-1-methylpiperazin-2-one are mediated through specific biochemical interactions at the cellular and molecular levels.

Cellular Effects

The compound influences various cellular processes including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, certain piperazine derivatives induce apoptosis by upregulating apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax.

Molecular Interactions

At the molecular level, 3-Butyl-1-methylpiperazin-2-one interacts with enzymes involved in glycolipid metabolism, influencing the production of short-chain fatty acids (SCFAs) which play crucial roles in maintaining energy balance and normal physiological functions. Additionally, the compound can inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes, thereby reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship

Understanding the relationship between the structural features of 3-Butyl-1-methylpiperazin-2-one and its biological activities is crucial for rational drug design.

Key Structural Features

The biological activity of 3-Butyl-1-methylpiperazin-2-one is significantly influenced by specific structural elements:

-

The butyl chain at position 3 contributes to lipophilicity, affecting membrane permeability and binding to hydrophobic pockets of target proteins

-

The N-methyl group at position 1 influences hydrogen bonding capabilities and the compound's basicity

-

The carbonyl group at position 2 serves as both hydrogen bond acceptor and affects the electronic distribution within the molecule

Structural Modifications and Their Effects

Modifications to the basic structure of 3-Butyl-1-methylpiperazin-2-one can significantly alter its biological properties. Research has shown that variations in alkyl chain length and substitution pattern can tune receptor selectivity and potency, particularly for opioid receptor antagonism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Butyl-1-methylpiperazin-2-one, it is valuable to compare it with structurally related compounds.

Structural Comparison

Table 2 presents a comparison of 3-Butyl-1-methylpiperazin-2-one with structurally similar compounds:

| Compound | Key Structural Features | Distinctive Properties |

|---|---|---|

| 3-Butyl-1-methylpiperazin-2-one | Butyl at C-3, methyl at N-1, carbonyl at C-2 | Balanced lipophilicity/hydrophilicity |

| 1-Methylpiperazine | Methyl at N-1, no other substituents | Higher hydrophilicity, different reactivity |

| (R)-3-Methylpiperazin-2-one | Methyl at C-3, carbonyl at C-2, stereocenter | Different spatial arrangement, altered binding |

| 1-Methyl-3-phenylpiperazine | Methyl at N-1, phenyl at C-3 | Increased aromatic interactions, different solubility |

These structural differences result in distinct chemical and biological properties that affect their potential applications in medicinal chemistry and other fields .

Functional Comparison

Beyond structural differences, these compounds also exhibit varying biological activities and applications:

-

3-Butyl-1-methylpiperazin-2-one shows potential as an antimicrobial agent and in depression treatment

-

N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines function primarily as opioid receptor antagonists

-

(R)-3-Methylpiperazin-2-one has unique stereochemical properties that influence its biological activity

-

1-Methyl-3-phenylpiperazine serves as an intermediate in the synthesis of antidepressants like Mirtazapine

Research Applications and Future Directions

The unique properties of 3-Butyl-1-methylpiperazin-2-one position it as a valuable compound for various research applications and future therapeutic developments.

Current Research Applications

Current research applications of 3-Butyl-1-methylpiperazin-2-one include:

-

As a scaffold for developing novel antimicrobial agents

-

In the design of antidepressant medications targeting serotonergic pathways

-

For creating opioid receptor modulators with improved selectivity profiles

-

As a chemical probe for studying biochemical pathways involving piperazine-binding proteins

Future Research Directions

Promising future research directions include:

-

Further exploration of structure-activity relationships to optimize biological activity

-

Development of more efficient and environmentally friendly synthetic routes

-

Investigation of additional potential therapeutic applications based on emerging biological activities

-

Computational studies to predict binding modes and interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume